2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole
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Overview
Description
2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound belonging to the pyrrole family Pyrroles are five-membered nitrogen-containing rings that exhibit a wide range of chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and primary amines under mild reaction conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrroles often employs catalytic processes to enhance yield and selectivity. For instance, a stable manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is both environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert it to dihydropyrroles.
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride yield substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride for the Paal-Knorr synthesis, catalytic copper for oxidative aromatization, and various alkyl halides for substitution reactions .
Major Products
Scientific Research Applications
2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-pentyl-3,4-dihydro-2H-pyrrole include:
2,3-Dihydro-4H-pyran: Another heterocyclic compound with similar structural features.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: A pyrrole derivative with distinct chemical properties.
Uniqueness
The ethyl and pentyl groups enhance its lipophilicity, making it suitable for applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
61772-95-0 |
---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-ethyl-5-pentyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H21N/c1-3-5-6-7-11-9-8-10(4-2)12-11/h10H,3-9H2,1-2H3 |
InChI Key |
VXXHEVJFTBKPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(CC1)CC |
Origin of Product |
United States |
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